molecular formula C13H18N2OS B2822660 (3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone CAS No. 1090476-31-5

(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone

Cat. No.: B2822660
CAS No.: 1090476-31-5
M. Wt: 250.36
InChI Key: DYJAGQIKFOMYRS-UHFFFAOYSA-N
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Description

(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone is a compound that features a piperidine ring and a pyridine ring, both of which are important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone typically involves the formation of the piperidine and pyridine rings followed by their coupling. One common method involves the reaction of 3-methylpiperidine with 2-methylsulfanylpyridine-3-carboxylic acid under specific conditions to form the desired methanone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the piperidine or pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanol: Similar structure but with an alcohol group instead of a methanone.

    (3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)amine: Similar structure but with an amine group.

Uniqueness

(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3-methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-10-5-4-8-15(9-10)13(16)11-6-3-7-14-12(11)17-2/h3,6-7,10H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJAGQIKFOMYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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